molecular formula C11H10N4 B2546988 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole CAS No. 1005573-27-2

2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2546988
CAS No.: 1005573-27-2
M. Wt: 198.229
InChI Key: MZBJPSVLAKIEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a chemical scaffold of high interest in medicinal chemistry and drug discovery, incorporating two privileged heterocyclic structures. The fusion of a 1H-benzimidazole core with a 1-methyl-1H-pyrazole substituent creates a multifunctional pharmacophore with potential for diverse biological activities. Benzimidazole derivatives are renowned for their wide range of therapeutic applications, serving as key structural motifs in various commercially available drugs and experimental compounds . Similarly, the pyrazole ring is a significant heterocycle found in numerous bioactive molecules . The specific combination of these rings, as seen in this compound, is frequently explored in the development of novel enzyme inhibitors and therapeutic agents. For instance, closely related molecular architectures have been investigated as potent inhibitors of critical biological targets. One such example is a series of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives, which have been identified as novel and potent inhibitors of Spleen Tyrosine Kinase (SYK), showing promise for the treatment of hematological malignancies . Furthermore, analogous structures bearing the benzimidazole-pyrazole hybrid have been studied for their potential to interact with other kinase targets, such as Aurora kinase A . This compound is provided for research use only (RUO) and is intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to utilize this compound in exploratory studies aimed at hit identification, structure-activity relationship (SAR) profiling, and further elucidating its mechanisms of action and potential research applications.

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-7-6-10(14-15)11-12-8-4-2-3-5-9(8)13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBJPSVLAKIEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Cyclocondensation Using Gadolinium(III) Trifluoromethanesulfonate

A highly efficient method involves the use of Gadolinium(III) trifluoromethanesulfonate (Gd(OTf)₃) as a Lewis acid catalyst. This approach, adapted from the synthesis of structurally related 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives, employs ethanol under reflux conditions.

Procedure :

  • Reactants : o-Phenylenediamine and 1-methyl-1H-pyrazole-3-carbaldehyde.
  • Catalyst : Gd(OTf)₃ (5 mol%).
  • Conditions : Reflux in ethanol for 4–6 hours.
  • Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.

Key Advantages :

  • Yield : Up to 82% after optimization.
  • Environmental Compatibility : Ethanol as a green solvent.
  • Short Reaction Time : Compared to traditional acid-catalyzed methods.

Mechanistic Insight :
The Gd³⁺ ion coordinates with the aldehyde oxygen of 1-methyl-1H-pyrazole-3-carbaldehyde, enhancing its electrophilicity and facilitating nucleophilic attack by the amine group of o-phenylenediamine. Subsequent cyclodehydration forms the benzimidazole ring.

Reductive Amination and Alkylation Strategies

Building on protocols for analogous benzimidazole derivatives, reductive amination offers a versatile route to introduce the pyrazole moiety.

Procedure :

  • Intermediate Synthesis :
    • Prepare 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde via oxidation of 2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazole.
  • Reductive Coupling :
    • React the aldehyde with 1-methyl-1H-pyrazol-3-amine in dichloromethane.
    • Use sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent.
    • Conditions : Room temperature, 12–24 hours under inert atmosphere.

Yield : 68–74% after purification via flash chromatography.

Limitations :

  • Requires pre-functionalized intermediates.
  • Sensitivity to moisture necessitates strict anhydrous conditions.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining multiple steps into a single pot. A modified approach inspired by imidazole-oxadiazole hybrid syntheses involves:

Reactants :

  • o-Phenylenediamine, 1-methyl-1H-pyrazole-3-carboxylic acid, and ammonium acetate.

Conditions :

  • Solvent: Acetic acid, 120°C, 8 hours.
  • Catalyst: None (thermal cyclization).

Yield : 58–63%, with impurities requiring column chromatography.

Analysis :
While operationally simple, this method suffers from moderate yields due to competing side reactions, such as over-oxidation of the pyrazole ring.

Comparative Analysis of Preparation Methods

Method Catalyst/Solvent Yield (%) Reaction Time Scalability
Gd(OTf)₃ Cyclization Gd(OTf)₃, ethanol 82 4–6 h High
Reductive Amination NaBH(OAc)₃, CH₂Cl₂ 74 12–24 h Moderate
Multi-Component Reaction Acetic acid 63 8 h Low

Key Observations :

  • Catalytic Cyclization offers the best balance of yield, time, and environmental impact.
  • Reductive Amination is preferable for laboratories equipped for air-sensitive reactions.
  • MCRs require further optimization to compete with other methods.

Reaction Optimization and Mechanistic Insights

Solvent Effects

  • Ethanol : Enhances solubility of intermediates and facilitates proton transfer during cyclization.
  • Dichloromethane : Ideal for reductive amination due to inertness and compatibility with NaBH(OAc)₃.
  • Acetic Acid : Promotes thermal cyclization but risks side reactions like N-acetylation.

Catalyst Loading

  • Gd(OTf)₃ : Optimal at 5 mol%; higher concentrations lead to ligand saturation without yield improvement.
  • NaBH(OAc)₃ : Stoichiometric amounts (1.5–2.0 equivalents) prevent over-reduction of imine intermediates.

Temperature and Time

  • Cyclocondensation : Reflux conditions (78°C for ethanol) ensure complete reaction within 6 hours.
  • Reductive Amination : Room temperature minimizes side reactions but extends reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzimidazole rings .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole and benzimidazole derivatives has been extensively studied. Compounds similar to 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole have demonstrated efficacy in reducing inflammation in animal models. For example, a study highlighted that specific substitutions on the imidazole ring could enhance anti-inflammatory activity through the inhibition of cyclooxygenase enzymes .

Anticancer Activity

Emerging research suggests that this compound may have anticancer properties. Compounds within this class have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Notably, modifications to the pyrazole moiety can significantly enhance cytotoxicity against various cancer cell lines .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzimidazole derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects by modulating neurotransmitter systems or providing antioxidant protection .

Case Study 1: Antimicrobial Evaluation

A series of novel benzimidazole derivatives were synthesized and tested for antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, suggesting a promising alternative for treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation, compounds based on benzimidazole were administered to assess their efficacy in reducing paw edema in rats. Results showed a significant reduction in inflammation compared to control groups, indicating potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectReference
AntimicrobialBenzimidazole DerivativesInhibition of S. aureus, E. coli
Anti-inflammatoryPyrazole Substituted CompoundsReduced paw edema in animal models
AnticancerBenzimidazole-based CompoundsInduction of apoptosis in cancer cell lines
NeuroprotectiveBenzimidazole DerivativesModulation of neurotransmitters

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include modulation of signaling cascades that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzoimidazole Derivatives
Compound Name & ID Substituent on Benzoimidazole Heterocycle/Group Attached Key Properties/Activities Melting Point (°C) References
Target Compound 1-Methyl-1H-pyrazol-3-yl Pyrazole (methylated) Not explicitly reported -
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) 5-Bromo-indol-3-yl, 6,7-dimethyl Indole High anti-biofilm activity vs. S. aureus 153–155
2-(1-Methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole (3av) 1-Methyl-pyrrol-2-yl Pyrrole (methylated) Synthesized; no activity data 231–232
2-(4-Fluorophenyl)-1H-benzo[d]imidazole (3j) 4-Fluorophenyl Phenyl GABA-A receptor interaction -
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3au) Thiophen-2-yl Thiophene Synthesized; high thermal stability 308–309
2-(Pyridin-4-yl)-1H-benzo[d]imidazole (3aw) Pyridin-4-yl Pyridine Synthesized; potential for metal coordination 216–217

Physicochemical Properties

  • Thermal Stability : Thiophene-substituted derivatives (e.g., 3au) exhibit higher melting points (~308°C) compared to pyrrole analogs (231–232°C), reflecting stronger intermolecular forces .
  • The target compound’s methylpyrazole may offer a balance between solubility and bioavailability.

Biological Activity

2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4C_{11}H_{10}N_{4}. Its structure features a benzimidazole core fused with a pyrazole ring, which is critical for its biological activity. The compound is characterized by the following properties:

PropertyValue
Molecular Weight198.23 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and benzimidazole moieties. Recent methodologies have focused on optimizing yields and purity through various reaction conditions, including solvent-free methods and microwave-assisted synthesis.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against a range of pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

Minimum inhibitory concentrations (MIC) for these organisms have been reported as low as 3.9 µg/mL, indicating potent antimicrobial activity .

Antioxidant Properties

Preliminary studies suggest that this compound possesses antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its anticancer effects .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MDA-MB-231 breast cancer cells revealed a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Antimicrobial Testing

In another research effort, a series of synthesized benzimidazole derivatives were tested against various bacterial strains. The results indicated that the presence of the pyrazole moiety significantly enhanced antimicrobial potency compared to other derivatives lacking this structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole?

  • Methodological Answer : The compound can be synthesized via quinoxalinone rearrangement using phenylhydrazine and 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one derivatives . Multi-component reactions (MCRs) involving nitromethylene intermediates or coupling reactions (e.g., C–N coupling in DMF with a base) are also effective, yielding derivatives with high purity (85–90%) . Key solvents include ethanol and DMF, while catalysts like Pd/C improve yield in hydrogenation steps .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • 1H NMR : Peaks for aromatic protons (δ 7.0–8.1 ppm), methyl groups (δ 3.7 ppm for N–CH3), and exchangeable NH protons (δ ~11.8 ppm) confirm structure .
  • TLC : Rf values (e.g., 0.77 in hexane:ethyl acetate, 60:40 v/v) monitor reaction progress .
  • ESI-MS : Molecular ion peaks (e.g., m/z 558 [M+H]+) validate molecular weight .

Q. What are the critical handling precautions for this compound?

  • Methodological Answer : Use gloves and eye protection due to potential skin/eye irritation. In case of exposure, rinse thoroughly with water (15+ minutes for eyes) and consult a physician. Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for multi-step syntheses?

  • Methodological Answer :

  • Catalyst Optimization : Pd/C in methanol under hydrogenation conditions achieves 85% yield for intermediates .
  • Purification : Column chromatography with hexane:ethyl acetate gradients removes byproducts .
  • Reaction Monitoring : Real-time TLC ensures intermediate stability and reaction completion .

Q. How are biological activity studies designed for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar dilution. Compare results to standards like streptomycin and gentamicin .
  • Dose-Response : Evaluate IC50 values at concentrations 1–100 µg/mL. Confirm structure-activity relationships (SAR) via substitutions (e.g., halogen, methyl groups) .

Q. How to resolve contradictory synthesis outcomes across studies?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF) favor coupling reactions over protic solvents (ethanol) .
  • Temperature Control : Heating at 80°C in quinoxalinone rearrangements improves regioselectivity vs. room-temperature reactions .
  • Byproduct Analysis : Use HPLC-MS to identify impurities from incomplete reductions or side reactions .

Q. What computational methods predict binding affinity with target proteins?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions (e.g., hydrogen bonds with active-site residues). Compare docking poses (e.g., compound 9c binding in purple vs. reference ligands) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes .

Q. How to conduct SAR studies on derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at positions 5/6 of benzimidazole to enhance antimicrobial activity .
  • Bioisosteric Replacement : Replace pyrazole with triazole to evaluate metabolic stability .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to correlate substituent electronegativity with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.